![molecular formula C26H43NO5 B8136540 Glycoursodeoxycholic Acid-D4](/img/structure/B8136540.png)
Glycoursodeoxycholic Acid-D4
Overview
Description
Glycoursodeoxycholic Acid-D4 is a useful research compound. Its molecular formula is C26H43NO5 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycoursodeoxycholic Acid-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycoursodeoxycholic Acid-D4 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity Monitoring : A biosensor platform was developed to detect the genotoxic effect of glyphosate and its combination with 2,4-dichlorophenoxyacetic acid on DNA, providing a method for monitoring herbicide-DNA interactions (Congur, 2020).
Pharmacokinetics and Clinical Studies : A high-performance liquid chromatographic mass spectrometric method was developed for determining ursodeoxycholic acid and its glycine and taurine conjugates in human plasma, useful for pharmacokinetics and clinical studies (Tessier, Neirinck, & Zhu, 2003).
Blood-Brain Barrier Protection : Glycoursodeoxycholic acid and ursodeoxycholic acid have been shown to protect and restore blood-brain barrier disruption caused by unconjugated bilirubin (Palmela et al., 2015).
Cholesterol Reduction : The glycine conjugation of dihydroxy bile acids like glycoursodeoxycholic acid plays a significant role in cholesterol reduction in gallstone patients treated with chenodeoxycholic and ursodeoxycholic acids (Stiehl et al., 1980).
Cancer Cell Growth Influence : Glycochenodeoxycholic acid, a bile salt component similar to glycoursodeoxycholic acid, influences the growth and steroid receptor function of human breast cancer cells (Baker et al., 1992).
Liver Cancer Development and Chemoresistance : Glycochenodeoxycholic acid contributes to liver cancer development and chemotherapy resistance by inducing cell survival and chemoresistance (Wang et al., 2018).
Atherosclerosis Progression : Glycoursodeoxycholic acid was found to reduce atherosclerosis progression in mice by inhibiting foam cell formation and modulating gut microbiota (Huang et al., 2021).
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-ODDJOPSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycoursodeoxycholic Acid-D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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